molecular formula C15H13Cl2NO B5694768 N-(2,5-dichlorophenyl)-2-(4-methylphenyl)acetamide

N-(2,5-dichlorophenyl)-2-(4-methylphenyl)acetamide

Cat. No.: B5694768
M. Wt: 294.2 g/mol
InChI Key: YXIGUUZMRAAQOF-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-2-(4-methylphenyl)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of two chlorine atoms attached to the phenyl ring and a methyl group attached to another phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dichlorophenyl)-2-(4-methylphenyl)acetamide typically involves the reaction of 2,5-dichloroaniline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and reduce costs. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(2,5-dichlorophenyl)-2-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: this compound N-oxide.

    Reduction: N-(2,5-dichlorophenyl)-2-(4-methylphenyl)ethylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,5-dichlorophenyl)-2-(4-methylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-2-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-(2,4-dichlorophenyl)-2-(4-methylphenyl)acetamide
  • N-(2,5-dichlorophenyl)-2-(4-ethylphenyl)acetamide
  • N-(2,5-dichlorophenyl)-2-(4-methoxyphenyl)acetamide

Comparison: N-(2,5-dichlorophenyl)-2-(4-methylphenyl)acetamide is unique due to the specific positioning of the chlorine atoms and the methyl group, which can influence its reactivity and binding properties. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO/c1-10-2-4-11(5-3-10)8-15(19)18-14-9-12(16)6-7-13(14)17/h2-7,9H,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXIGUUZMRAAQOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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